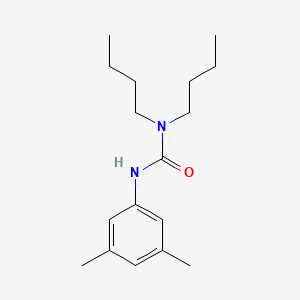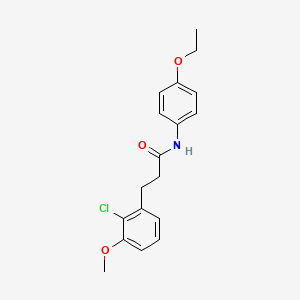
Ethyl 2,3-dicyano-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,3-dicyano-3-methylbutanoate is an organic compound with the molecular formula C9H12N2O2. It is a derivative of butanoic acid and contains two cyano groups and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,3-dicyano-3-methylbutanoate can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with paraformaldehyde and a catalyst in the presence of dichloromethane as a solvent. The reaction mixture is then acidified with hydrochloric acid, and the product is extracted and purified through reduced pressure rectification .
Industrial Production Methods
In industrial settings, the preparation of this compound often involves the use of liquid sodium cyanide, which is safer to handle compared to solid sodium cyanide. The reaction is carried out in a reaction tank, followed by acidification, extraction, and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dicyano-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The cyano groups in the compound can undergo nucleophilic substitution reactions with reagents such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,3-dicyano-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2,3-dicyano-3-methylbutanoate involves its interaction with molecular targets through its cyano and ester functional groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The specific pathways and targets depend on the type of reaction and the conditions used .
Comparison with Similar Compounds
Ethyl 2,3-dicyano-3-methylbutanoate can be compared with other similar compounds such as:
- Ethyl 2-cyano-3-methylbutanoate
- Ethyl 2,3-dicyano-3-ethylbutanoate
- Mthis compound
These compounds share similar structural features but differ in the substituents attached to the carbon backbone. The presence of different substituents can influence their reactivity and applications .
This compound stands out due to its specific combination of cyano and ester groups, making it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
52119-01-4 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
ethyl 2,3-dicyano-3-methylbutanoate |
InChI |
InChI=1S/C9H12N2O2/c1-4-13-8(12)7(5-10)9(2,3)6-11/h7H,4H2,1-3H3 |
InChI Key |
BRGYCCHEMNLMCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C(C)(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


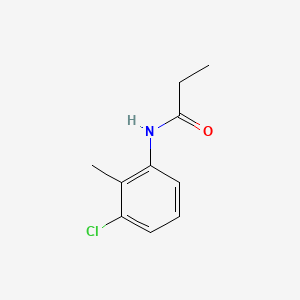
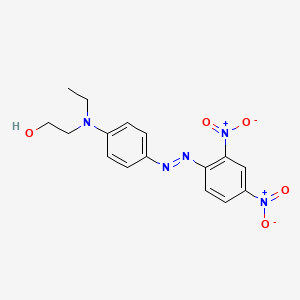
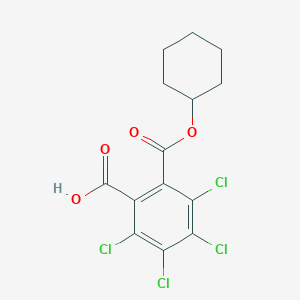
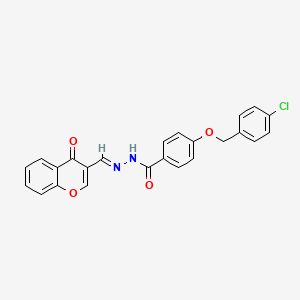
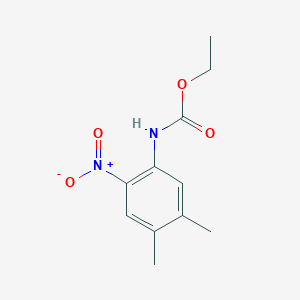
![(7-Methylbenzo[a]anthracen-5-yl) acetate](/img/structure/B15076180.png)

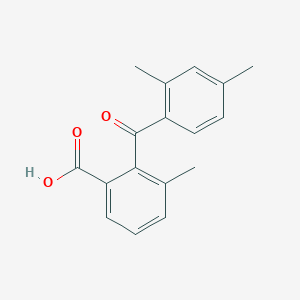
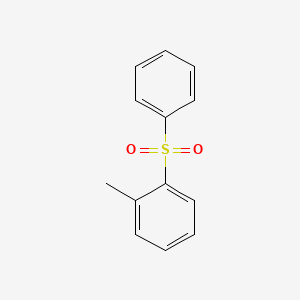
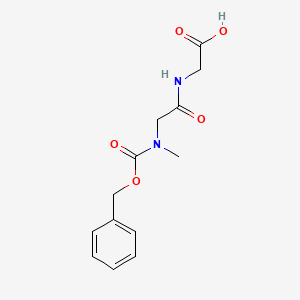
![Dimethyl 5-{[(methylamino)carbonyl]amino}isophthalate](/img/structure/B15076224.png)

